2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNS1. It is a white crystalline powder that is soluble in water and other polar solvents1. The compound is used primarily in the field of organic synthesis, but it also has potential applications in other fields such as materials science and pharmacology1.
Synthesis Analysis
The compound is synthesized through a multi-step process that involves the reaction of 2,5-dimethylthiophene with bromine to form 2-bromo-5-methylthiophene1. The 2-bromo-5-methylthiophene is then treated with sodium hydride and methanol to form 2-methoxy-5-methylthiophene1. The 2-methoxy-5-methylthiophene is further reacted with methyl iodide and ammonia to form "(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride"1.
Molecular Structure Analysis
The molecular structure of the compound can be determined using various analytical methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry1. These methods are used to determine the purity, structure, and other properties of the compound1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound have been described in the Synthesis Analysis section. Further details about the chemical reactions of the compound could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a melting point of 168-170°C and a boiling point of 355°C1. It is stable under normal conditions but can decompose when exposed to light and air1. The compound has a molecular weight of 259.67 g/mol and a density of 1.305 g/cm31.Scientific Research Applications
Nanoparticle Synthesis : Fischer, Baier, and Mecking (2013) demonstrated the use of related borolane compounds in creating nanoparticles with enhanced brightness and fluorescence emission. These nanoparticles, made from heterodifunctional polyfluorene building blocks, showed potential for high quantum yields and tunable emission wavelengths, useful in areas like imaging and sensing (Fischer, Baier, & Mecking, 2013).
Polymer Synthesis : Liversedge et al. (2006) utilized palladium complexes in the Suzuki synthesis of polyalkylthiophenes, incorporating similar borolane derivatives. This approach offers a method for producing regioregular polyalkylthiophenes, significant in the development of conductive and semiconductive materials (Liversedge et al., 2006).
Material Science Applications : Das et al. (2015) synthesized pinacolylboronate-substituted stilbene derivatives, including those related to the query compound. These compounds have potential applications in creating new materials for technologies like liquid crystal displays (LCDs) and could be explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Organometallic Chemistry : In the study of synthesis, crystal structure, and vibrational properties, Wu et al. (2021) highlighted the structural and spectroscopic analysis of boronate esters related to the query compound. Such compounds contribute to the understanding of molecular interactions and properties in organometallic chemistry (Wu et al., 2021).
Safety And Hazards
The compound is not intended for human or veterinary use1. It is for research use only1. The safety information provided includes the following hazard statements: H315, H319, H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P5011.
Future Directions
The compound has gained attention in recent years due to its potential implications in various fields of research and industry1. However, the specific future directions for this compound are not mentioned in the available resources.
Please note that the information provided is based on the available resources and may not fully cover “2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. For a more accurate and comprehensive analysis, specific studies and resources on “2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be needed.
properties
IUPAC Name |
2-(4-bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2S/c1-7-9(10(14)8(2)17-7)13-15-11(3,4)12(5,6)16-13/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHAGARJOBBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700045 | |
Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-00-0 | |
Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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